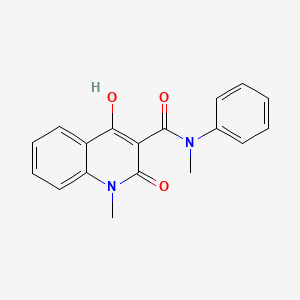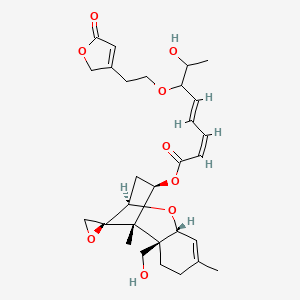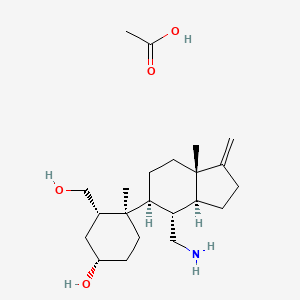
S 16924
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S 16924 is a novel, potential antipsychotic with marked serotonin1A agonist properties.
Wissenschaftliche Forschungsanwendungen
S 16924's Serotonin Receptor Properties and Anxiolytic Actions
- Serotonin Receptor Agonist and Antagonist Properties : S 16924 exhibits agonist properties at serotonin (5-HT)1A receptors and antagonist properties at 5-HT2A/2C receptors. This unique combination may contribute to its potential as an antipsychotic (Millan et al., 1999).
- Anxiolytic Actions : Research indicates that S 16924 has a broad-based profile of anxiolytic activity, effective at doses lower than those causing motor disruption. This suggests its potential for anxiety treatment without the significant motor side effects often associated with other antipsychotics (Millan et al., 1999).
Neurochemical Profile and Comparison with Other Antipsychotics
- Comparison with Clozapine and Haloperidol : S 16924 shares a similar receptorial and neurochemical profile with clozapine but is distinct from haloperidol. Its partial agonist action at 5-HT1A receptors and the modest affinity for dopamine receptors could explain its unique antipsychotic profile (Millan et al., 1998).
Modulation of 5-HT Release
- Influence on 5-HT Release : S 16924 reduces serotonin overflow in the rat ventral hippocampus, suggesting its influence on serotonin release, which is a significant factor in its potential antipsychotic effects. This effect involves alpha1-adrenoceptor antagonist and 5-HT1A receptor agonist properties (Bengtsson et al., 1998).
Functional Behavioral Profile
- Behavioral Models : In various behavioral models predictive of control of schizophrenia symptoms, S 16924 has shown activity similar to clozapine and different from haloperidol. This includes effects on locomotion, conditioned avoidance responses, and drug discrimination, highlighting its unique functional profile (Millan et al., 1998).
Eigenschaften
CAS-Nummer |
734513-52-1 |
|---|---|
Produktname |
S 16924 |
Molekularformel |
C22H24FNO4 |
Molekulargewicht |
385.44 |
IUPAC-Name |
2-[1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2 |
SMILES |
FC1=CC=C(C(CC2CN(CCOC3=C(OCCO4)C4=CC=C3)CC2)=O)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
S 16924; S16924; S-16924. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
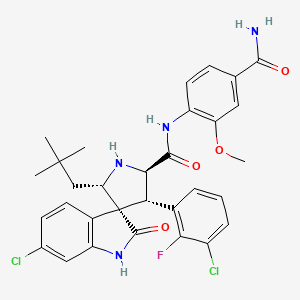
![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)
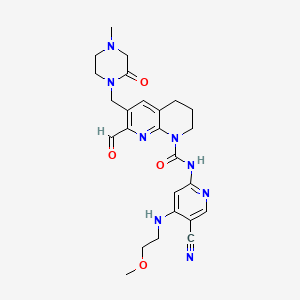
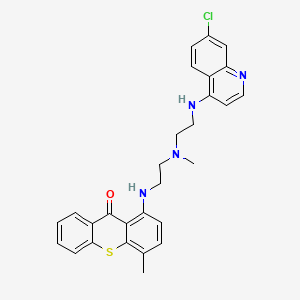
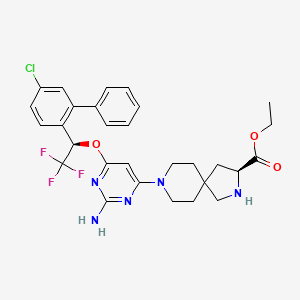
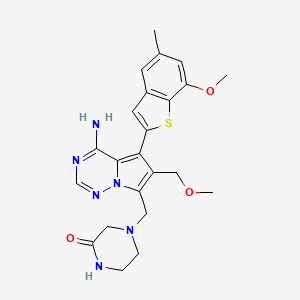
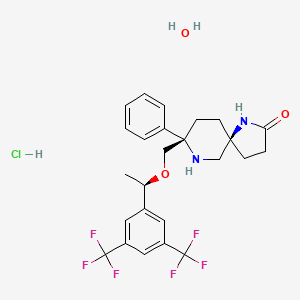
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
